![molecular formula C19H25N3OS B5111746 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5111746.png)
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is metabolized in the brain by monoamine oxidase B (MAO-B) enzymes to form 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopamine-producing neurons in the substantia nigra. This damage mimics the symptoms of Parkinson's disease and can be used to study the underlying mechanisms of the disease.
Biochemical and Physiological Effects
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in motor deficits and other symptoms associated with Parkinson's disease. This effect has been used to study the effects of dopamine depletion on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments, including its ability to selectively target dopamine-producing neurons and its reproducibility in animal models. However, its neurotoxic effects can also be a limitation, as it can lead to irreversible damage to the brain.
Orientations Futures
There are several future directions for 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one research, including the development of new animal models for Parkinson's disease, the investigation of its effects on other neurotransmitter systems, and the development of new drugs that target the underlying mechanisms of the disease.
Conclusion
In conclusion, 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to selectively target dopamine-producing neurons and mimic the symptoms of Parkinson's disease make it a valuable tool for studying the underlying mechanisms of the disease and developing new treatments.
Méthodes De Synthèse
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzaldehyde with 4-methyl-1-piperazinecarboxaldehyde in the presence of a thiol catalyst. The resulting intermediate is then treated with ammonium acetate and acetic anhydride to yield 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one.
Applications De Recherche Scientifique
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been widely used in scientific research for its ability to selectively target and inhibit monoamine oxidase B (MAO-B) enzymes. This inhibition leads to an increase in dopamine levels in the brain, which can be used to study the mechanisms of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-19(2,3)15-7-5-14(6-8-15)13-16-17(23)20-18(24-16)22-11-9-21(4)10-12-22/h5-8,13H,9-12H2,1-4H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTPZWVHSBTYCU-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-tert-butylbenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.